molecular formula C7H6BBrO4 B1373268 (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 1150114-39-8

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid

Cat. No.: B1373268
CAS No.: 1150114-39-8
M. Wt: 244.84 g/mol
InChI Key: IYXFZDKGXKBASE-UHFFFAOYSA-N
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Description

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is a chemical compound with the molecular formula C7H6BBrO4. It is a boronic acid derivative that features a brominated benzodioxole ring. This compound is primarily used in scientific research and has applications in various fields such as drug synthesis, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid typically involves the bromination of benzo[d][1,3]dioxole followed by borylation. One common method includes the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, quinones, hydrogenated derivatives, and various substituted benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In drug synthesis, it acts as a building block for creating compounds that can interact with specific enzymes or receptors, thereby exerting therapeutic effects. The molecular targets and pathways involved depend on the specific application and the structure of the synthesized compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-methylenedioxyphenylboronic acid
  • 6-Bromo-2H-1,3-benzodioxol-4-ylboronic acid
  • 5-Bromo-2,3-methylenedioxyphenylboronic acid

Uniqueness

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is unique due to its specific brominated benzodioxole structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFZDKGXKBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCO2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674909
Record name (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-39-8
Record name (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid
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Reactant of Route 6
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid

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